N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16786921
InChI: InChI=1S/C24H28N6O5S/c1-14-11-30(12-15(2)34-14)13-18-9-26-23(35-18)19-5-16(6-21-20(19)10-27-28-21)17-7-22(29-36(4,31)32)24(33-3)25-8-17/h5-10,14-15,29H,11-13H2,1-4H3,(H,27,28)
SMILES:
Molecular Formula: C24H28N6O5S
Molecular Weight: 512.6 g/mol

N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide

CAS No.:

Cat. No.: VC16786921

Molecular Formula: C24H28N6O5S

Molecular Weight: 512.6 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide -

Specification

Molecular Formula C24H28N6O5S
Molecular Weight 512.6 g/mol
IUPAC Name N-[5-[4-[5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl]-1H-indazol-6-yl]-2-methoxypyridin-3-yl]methanesulfonamide
Standard InChI InChI=1S/C24H28N6O5S/c1-14-11-30(12-15(2)34-14)13-18-9-26-23(35-18)19-5-16(6-21-20(19)10-27-28-21)17-7-22(29-36(4,31)32)24(33-3)25-8-17/h5-10,14-15,29H,11-13H2,1-4H3,(H,27,28)
Standard InChI Key NLUPPCTVKHDVIQ-UHFFFAOYSA-N
Canonical SMILES CC1CN(CC(O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[5-[4-[5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl]-1H-indazol-6-yl]-2-methoxypyridin-3-yl]methanesulfonamide, reflects a multi-ring system comprising:

  • A 2,6-dimethylmorpholine moiety linked via a methyl group to a 1,3-oxazole ring.

  • An indazole core substituted at the 6-position with the oxazole-morpholine unit.

  • A 2-methoxypyridine group at the 3-position, functionalized with a methanesulfonamide group.

The Standard InChI key (InChI=1S/C24H28N6O5S/c1-14-11-30(12-15(2)34-14)13-18-9-26-23(35-18)...) confirms stereochemical details, including the (2R,6S)-configuration of the morpholine ring .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₂₈N₆O₅S
Molecular Weight512.6 g/mol
IUPAC NameSee Section 1.1
CAS NumberNot publicly disclosed
SolubilityLow aqueous solubility

Salt and Polymorph Development

To address pharmacokinetic challenges, multiple salt forms have been synthesized:

  • Mesitylenesulfonate salt: A 1:1 stoichiometric complex with mesitylenesulfonic acid dihydrate, improving crystallinity .

  • Hemi sebacate salt: A 2:1 ratio with sebacic acid, enhancing thermal stability .

  • Hemi pyromellitate salt: Formulated with pyromellitic acid for optimized solubility .

These derivatives aim to balance bioavailability and manufacturing feasibility, critical for inhalable or oral dosage forms .

Synthesis and Optimization

Synthetic Routes

The synthesis involves sequential coupling reactions:

  • Morpholine-oxazole intermediate: Prepared via nucleophilic substitution between 2,6-dimethylmorpholine and 2-chloromethyloxazole.

  • Indazole functionalization: Suzuki-Miyaura coupling introduces the oxazole-morpholine unit to 6-bromoindazole .

  • Pyridine sulfonylation: Methanesulfonamide is introduced at the 3-position of 2-methoxypyridine using sulfonyl chloride derivatives.

High-throughput screening and computational modeling guided structural refinements, prioritizing PI3Kδ and VEGF receptor affinity .

Process Optimization

Key parameters include:

  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .

  • Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) for polar intermediates.

  • Yield enhancement: Recrystallization from ethanol/water mixtures achieves >95% purity .

Biological Activity and Mechanism

Kinase Inhibition Profile

The compound exhibits dual activity against:

  • PI3Kδ: Inhibition constant (pIC₅₀) of 8.7 in human lung parenchyma assays, comparable to clinical candidate GSK2292767 .

  • VEGFR2: Suppresses angiogenesis in in vitro endothelial tube formation assays .

Selectivity over related isoforms (PI3Kα, PI3Kβ) exceeds 100-fold, minimizing off-target effects .

Cellular and Preclinical Effects

  • Antiproliferative activity: IC₅₀ of 12 nM in VEGF-driven HUVEC proliferation assays.

  • Immunomodulation: Reduces IFN-γ and IL-2 production in T-cells at 10–100 nM .

  • In vivo efficacy: 60% tumor growth inhibition in xenograft models at 10 mg/kg (oral) .

Therapeutic Applications

Oncology

As a PI3Kδ/VEGFR2 inhibitor, the compound is under investigation for:

  • Non-small cell lung cancer (NSCLC): Synergizes with checkpoint inhibitors in PD-L1-high models .

  • Chronic lymphocytic leukemia (CLL): Targets B-cell receptor signaling pathways .

Respiratory Diseases

Inhalable formulations (e.g., mesitylenesulfonate salt) show promise in:

  • Asthma: Reduces eosinophilic inflammation in murine models .

  • COPD: Attenuates neutrophil activation and cytokine release .

Pharmacokinetics and Formulation

Absorption and Distribution

  • Oral bioavailability: <2% in rats due to first-pass metabolism .

  • Inhaled delivery: Lung retention exceeds 24 hours post-nebulization .

Metabolism

Primary metabolites include:

  • N-desmethyl derivative: CYP3A4-mediated demethylation at the morpholine ring .

  • Sulfonamide hydrolysis product: Catalyzed by hepatic sulfatases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator